N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide is a piperidine-based acetamide derivative characterized by an (S)-configured 2-amino-propionyl group attached to the piperidine ring and an acetamide substituent at the 4-position. Its molecular formula is C₁₃H₂₃N₃O₂, with a molecular weight of 253.35 g/mol and a CAS number 1354008-32-4 . The compound has been utilized as a pharmaceutical intermediate, though specific therapeutic applications remain under investigation.
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-10(4-6-14)7-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZLRGBYTIHKGD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CNC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CNC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the piperidine ring.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxide or carboxylic acid derivatives.
Reduction: Formation of reduced derivatives such as primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Inhibiting Enzymes: Blocking enzyme activity and affecting metabolic processes.
Altering Gene Expression: Influencing the expression of specific genes involved in various biological functions.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features
Key Observations:
Stereochemical Specificity: The (S)-configuration of the 2-amino-propionyl group in the target compound distinguishes it from non-chiral analogs (e.g., N-phenyl-propanamide in ). This stereochemistry may enhance binding specificity in enzymatic or receptor interactions.
Substituent Diversity: Piperidine Modifications: The phenylethyl group in the fentanyl analog confers opioid receptor affinity, absent in the target compound.
Pharmacological Profiles :
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an acetamide group, and an amino acid derivative, which contribute to its biological activity. The stereocenter at the amino acid moiety enhances its specificity in interactions with biological targets. Its chemical formula is C₁₃H₁₈N₄O, reflecting its complex structure that allows for diverse interactions within biological systems.
This compound exhibits various mechanisms of action, primarily through:
- Binding to Receptors : It may interact with neurotransmitter systems, particularly opioid and dopamine receptors, influencing pain modulation and neuroprotection pathways.
- Enzyme Modulation : The compound can modulate the activity of specific enzymes, impacting various biochemical pathways essential for cellular function.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Pain Modulation : Its interactions with opioid receptors may provide insights into analgesic applications.
- Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting potential applications in treating infections .
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity and efficacy of this compound relative to known ligands. These studies are crucial for understanding its pharmacological profile and therapeutic potential.
| Study | Findings |
|---|---|
| Preliminary Binding Studies | Indicated potential interactions with opioid receptors; further investigation needed for specific binding affinities. |
| Enzyme Activity Assays | Showed modulation of enzyme activity, suggesting a role in biochemical pathway regulation. |
Case Studies
Several case studies have highlighted the compound's potential applications in drug design:
- Pain Management : A study demonstrated that compounds similar to this compound could effectively reduce pain in animal models by acting on pain pathways associated with opioid receptors.
- Neuroprotective Applications : Another investigation focused on the neuroprotective effects of piperidine derivatives, noting that modifications in structure can significantly enhance their protective capabilities against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
